N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a pyridinylmethyl substituent bearing a furan-2-yl moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with bioactive properties. The benzo[d]thiazole scaffold is recognized for its role in kinase inhibition and antimicrobial activity, while the pyridinyl-furan hybrid may enhance binding affinity to biological targets through π-π stacking and hydrogen bonding interactions . The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., benzo[d]thiazole-2-carboxylic acid) and amines, as seen in analogous thiazole carboxamide syntheses .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-21-13-4-1-2-6-16(13)24-18)20-11-12-7-8-19-14(10-12)15-5-3-9-23-15/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPNYJMRAAIFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step reactions. One common synthetic route starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, yielding N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. The thioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid for nitration.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
- Case Study : A study demonstrated that derivatives of benzo[d]thiazole showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentrations for inducing cell death .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
- Research Findings : In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .
Drug Development
The structural characteristics of this compound make it a promising candidate in drug development:
- Lead Compound Identification : Its unique pharmacophore can serve as a lead structure for developing new drugs targeting specific diseases, particularly cancers and infections.
- Structure–Activity Relationship Studies : Researchers are conducting studies to modify the compound's structure to enhance its efficacy and reduce toxicity, utilizing quantitative structure–activity relationship (QSAR) models .
Material Science
Beyond biological applications, this compound's properties may lend themselves to material science innovations:
- Organic Electronics : Its electronic properties could be explored in organic light-emitting diodes (OLEDs) or organic photovoltaics due to the presence of conjugated systems within its structure.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
(1) Core Heterocycle Variations
- Benzo[d]thiazole vs. Thiazole : The target compound’s benzo[d]thiazole core (fused benzene-thiazole) offers greater rigidity and lipophilicity compared to simpler thiazole derivatives (e.g., 4a or 9c). This may enhance membrane permeability but reduce solubility .
- Thiazole-Triazole Hybrids () : Compounds like 9c incorporate triazole rings, which improve water solubility and enable hydrogen bonding, a feature absent in the target compound. Docking studies suggest triazole-containing analogs may exhibit stronger enzyme interactions .
(2) Substituent Effects
- Furan vs. In contrast, morpholine (as in 4a) introduces polarity and basicity, enhancing solubility but possibly reducing target affinity .
- Aryl Modifications : Bromophenyl (9c) and methoxybenzyl () substituents demonstrate how halogenation or alkoxy groups alter electronic properties and steric bulk, impacting binding kinetics .
Critical Analysis of Evidence
- Contradictions : emphasizes pyridinyl-thiazole carboxamides for receptor binding, whereas highlights triazole-thiazole hybrids as superior for docking. This suggests substituent choice critically influences target selectivity .
- Diverse Synthesis Routes : The target compound’s synthesis is less laborious than multi-step routes for tetrahydropyrimidine-thiazole hybrids (), which may affect scalability .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure contains a furan ring, a pyridine moiety, and a benzo[d]thiazole core, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial properties.
Case Study: Antibacterial and Antifungal Properties
A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition:
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that modifications to the compound can enhance its antimicrobial efficacy, particularly against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted the potential of similar thiazole derivatives in inhibiting cancer cell proliferation.
The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. Compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Enzyme Inhibition
This compound has demonstrated inhibitory effects on key enzymes involved in disease pathways.
Case Study: Inhibition of SARS-CoV-2 Main Protease
In a recent study, derivatives were screened for their ability to inhibit the SARS-CoV-2 main protease (Mpro). One derivative exhibited an IC50 value of 1.57 µM, indicating strong potential as a therapeutic agent against COVID-19. The compound's ability to form reversible covalent bonds with Mpro was crucial for its inhibitory activity .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound.
Key Findings
- Furan Ring : Essential for maintaining biological activity; modifications can lead to decreased potency.
- Pyridine Moiety : Variations in substituents on the pyridine ring significantly affect enzyme inhibition and cytotoxicity.
- Benzo[d]thiazole Core : Plays a critical role in enhancing antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction yields be optimized?
- Answer : The synthesis typically involves multi-step reactions:
Intermediate preparation : Generate the benzo[d]thiazole-2-carboxylic acid intermediate via cyclization of 2-aminothiophenol derivatives with carbonyl sources.
Coupling : React the benzo[d]thiazole intermediate with (2-(furan-2-yl)pyridin-4-yl)methanamine using coupling agents like EDCI/HOBt or thionyl chloride for carboxamide formation .
- Optimization strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Control temperature (e.g., reflux in ethanol or dichloromethane) and stoichiometry (1.1–1.5 equivalents of amine) .
- Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Reported yields for analogous compounds range from 45% to 75% .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Identify protons and carbons in the furan (δ 6.3–7.5 ppm), pyridine (δ 8.0–8.7 ppm), and benzothiazole (δ 7.2–8.3 ppm) moieties. Compare with computed spectra for validation .
- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular weight (expected [M+H]⁺ ~424.1 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95% by C18 reverse-phase chromatography with UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior and nucleophilic/electrophilic sites. The furan and pyridine rings likely contribute to electron-deficient regions, while the benzothiazole may act as an electron donor .
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to hypothesize binding sites for biological targets (e.g., enzymes) .
- Validation : Compare computational results with experimental UV-Vis or cyclic voltammetry data to refine models .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer :
- Pharmacokinetic Profiling : Measure solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2/PAMPA assays) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Structural Analogues : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate structure-activity relationships (SAR) .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Answer :
- Key Modifications :
- Furan substitution : Replace with thiophene or pyrrole to alter π-stacking interactions .
- Pyridine methylation : Introduce methyl groups at C3/C5 to enhance lipophilicity and target affinity .
- Biological Testing : Screen analogues against disease-relevant targets (e.g., kinases, GPCRs) and correlate activity with computed descriptors (e.g., LogP, polar surface area) .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they addressed?
- Challenges :
- Low yields in coupling steps : Due to steric hindrance from the pyridinylmethyl group.
- Purification difficulties : Polar byproducts co-elute with the product.
- Solutions :
- Use microwave-assisted synthesis to improve reaction efficiency .
- Optimize solvent systems (e.g., DMF/water mixtures) for crystallization .
Q. How do reaction conditions (e.g., thermal vs. photochemical) impact the selectivity of downstream functionalization?
- Answer :
- Thermal conditions : Favor thermodynamic control, leading to substitution at the benzothiazole C5 position .
- Photochemical activation : Enables radical-based modifications (e.g., C-H amidation) at the pyridine ring, as demonstrated in analogous systems .
- Monitoring : Use TLC or in-situ IR to track regioselectivity .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
